molecular formula C15H17F2N5O B2762461 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide CAS No. 941874-79-9

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2762461
CAS No.: 941874-79-9
M. Wt: 321.332
InChI Key: HWTGYLJFTFHMIR-UHFFFAOYSA-N
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Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide is a synthetic organic compound characterized by the presence of a tetrazole ring, a difluorophenyl group, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 3,4-difluorobenzonitrile can react with sodium azide in the presence of a suitable catalyst such as zinc chloride under reflux conditions to form 1-(3,4-difluorophenyl)-1H-tetrazole.

    Alkylation: The tetrazole derivative is then alkylated using a suitable alkylating agent, such as bromomethylcyclohexane, in the presence of a base like potassium carbonate to yield N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexane.

    Amidation: The final step involves the amidation of the alkylated product with cyclohexanecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to obtain the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the difluorophenyl group.

Scientific Research Applications

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism by which N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzyme active sites or receptor binding pockets. The difluorophenyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide
  • N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide

Uniqueness

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide is unique due to the presence of the difluorophenyl group, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. The tetrazole ring also provides a versatile scaffold for further chemical modifications, enhancing its potential as a lead compound in drug discovery.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N5O/c16-12-7-6-11(8-13(12)17)22-14(19-20-21-22)9-18-15(23)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTGYLJFTFHMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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